molecular formula C22H37N3O2 B6137135 N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide

N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide

Cat. No.: B6137135
M. Wt: 375.5 g/mol
InChI Key: PEZVYVIHXMXDCV-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine nitrogen with cyclopropanecarbonyl chloride under basic conditions.

    Attachment of the Cyclohexylmethyl Group: The final step involves the alkylation of the piperidine nitrogen with cyclohexylmethyl bromide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound can serve as a tool for studying biological processes and pathways, particularly those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of the cyclohexylmethyl and cyclopropanecarbonyl groups in this compound provides distinct physicochemical properties and biological activities compared to other piperidine derivatives. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O2/c26-21(23-15-17-5-2-1-3-6-17)19-7-4-12-25(16-19)20-10-13-24(14-11-20)22(27)18-8-9-18/h17-20H,1-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZVYVIHXMXDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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